2-Bromoethyl acrylate
Overview
Description
2-Bromoethyl acrylate is an organic compound with the molecular formula C5H7BrO2. It is a colorless liquid with a pungent odor and is known for its reactivity due to the presence of both an acrylate group and a bromine atom. This compound is used in various chemical synthesis processes and has applications in the production of polymers and other monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoethyl acrylate can be synthesized through the esterification of acrylic acid with 2-bromoethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoethyl acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization Reactions: The acrylate group can undergo free radical polymerization to form polymers and copolymers.
Addition Reactions: The double bond in the acrylate group can participate in addition reactions with various electrophiles.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and other nucleophiles can react with this compound under mild conditions to form substituted products.
Radical Initiators: Peroxides and azo compounds are commonly used to initiate the polymerization of this compound.
Major Products Formed:
Substituted Acrylates: Formed through nucleophilic substitution reactions.
Polymers and Copolymers: Formed through free radical polymerization.
Scientific Research Applications
2-Bromoethyl acrylate is utilized in various scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Used in the production of curable and reactive polymers due to the presence of reactive bromine
Mechanism of Action
The mechanism of action of 2-Bromoethyl acrylate involves its reactivity due to the presence of both the acrylate group and the bromine atom. The acrylate group can undergo polymerization and addition reactions, while the bromine atom can participate in substitution reactions. These reactions enable the compound to form various products with different properties, making it useful in multiple applications .
Comparison with Similar Compounds
Methyl Acrylate: Similar in structure but lacks the bromine atom, making it less reactive in substitution reactions.
Ethyl Acrylate: Similar to methyl acrylate but with an ethyl group instead of a methyl group.
Butyl Acrylate: Contains a butyl group, making it more hydrophobic compared to 2-Bromoethyl acrylate.
Uniqueness of this compound: The presence of the bromine atom in this compound makes it more reactive in substitution reactions compared to other acrylates. This unique reactivity allows it to be used in the synthesis of specialized polymers and other compounds that require specific functional groups .
Properties
IUPAC Name |
2-bromoethyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-2-5(7)8-4-3-6/h2H,1,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZAAIHWZYWBSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27136-29-4 | |
Record name | 2-Propenoic acid, 2-bromoethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27136-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4024648 | |
Record name | 2-Bromoethyl acrylate | |
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Molecular Weight |
179.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-bromoethyl acrylate is a colorless liquid. (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Boiling Point |
311 to 316 °F at 760 mmHg (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 68.9 °F (NTP, 1992) | |
Record name | 2-BROMOETHYL ACRYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Density |
1.4581 at 77 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
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CAS No. |
4823-47-6 | |
Record name | 2-BROMOETHYL ACRYLATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/19903 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 2-Bromoethyl acrylate | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=4823-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromoethyl acrylate | |
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Record name | Acrylic acid, 2-bromoethyl ester | |
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Record name | 2-Bromoethyl acrylate | |
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Record name | 2-Bromoethyl acrylate | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-Bromoethyl acrylate used in the synthesis of glycopolymers?
A1: this compound serves as a key building block in the synthesis of well-defined glycopolymers. [, ] The process involves two main steps:
- RAFT Polymerization: BEA is first polymerized using Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, resulting in well-defined polymers with controlled molecular weight and low dispersity. []
- Thio-Bromo Substitution: The bromine groups present in the poly(this compound) are then substituted with various thiol-functionalized sugars (like glucose, galactose, or mannose). This efficient substitution yields the desired glycopolymers with high degrees of functionalization. []
Q2: Can the properties of polymers containing this compound be tuned?
A2: Yes, the properties of polymers containing BEA can be tuned by copolymerizing it with other monomers. For instance, copolymerizing BEA with acrylonitrile (AN) allows for adjusting the polymer's hydrophilicity, glass transition temperature, and reactivity. [] The specific ratio of acrylonitrile to this compound in the copolymer impacts the reactivity ratios (r1 and r2) during polymerization. [] This control over copolymer composition enables tailoring material properties for specific applications.
Q3: What is a unique application of glycopolymers synthesized using this compound?
A3: Glycopolymers derived from this compound show promise in creating synthetic cell mimics called giant glycosylated polymersomes (GGPs). [] These GGPs, formed from amphiphilic diblock copolymers containing a glycopolymer block, can mimic the selective interactions of cells with their environment.
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